molecular formula C11H13NO6S B7959488 Methyl 2-methyl-2-[(2-nitrobenzene)sulfonyl]propanoate CAS No. 1820666-55-4

Methyl 2-methyl-2-[(2-nitrobenzene)sulfonyl]propanoate

Cat. No.: B7959488
CAS No.: 1820666-55-4
M. Wt: 287.29 g/mol
InChI Key: DBHFSFIZHCTXJY-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-[(2-nitrobenzene)sulfonyl]propanoate is an organic compound with the molecular formula C11H13NO6S. It is a derivative of propanoic acid and contains a nitrobenzene sulfonyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-2-[(2-nitrobenzene)sulfonyl]propanoate typically involves the nitration of toluene to produce 2-nitrotoluene, followed by sulfonation and esterification reactions. The nitration process is carried out using a mixture of sulfuric acid and nitric acid at around 50°C. The resulting 2-nitrotoluene is then subjected to sulfonation using sulfuric acid to introduce the sulfonyl group. Finally, esterification with methanol yields the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-[(2-nitrobenzene)sulfonyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methyl-2-[(2-nitrobenzene)sulfonyl]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-[(2-nitrobenzene)sulfonyl]propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in binding interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical reactivity and biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-methyl-2-(2-nitrophenyl)sulfonylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c1-11(2,10(13)18-3)19(16,17)9-7-5-4-6-8(9)12(14)15/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHFSFIZHCTXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401161207
Record name Propanoic acid, 2-methyl-2-[(2-nitrophenyl)sulfonyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401161207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820666-55-4
Record name Propanoic acid, 2-methyl-2-[(2-nitrophenyl)sulfonyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820666-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-methyl-2-[(2-nitrophenyl)sulfonyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401161207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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